molecular formula C18H24N4O2 B12184547 2-(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetamide

2-(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetamide

Cat. No.: B12184547
M. Wt: 328.4 g/mol
InChI Key: GCHGMLZNBRXJOU-UHFFFAOYSA-N
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Description

2-(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetamide is a synthetic organic compound that belongs to the class of chromans and triazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetamide typically involves multiple steps:

    Formation of the Chroman Ring: The chroman ring can be synthesized through the cyclization of appropriate phenolic precursors under acidic or basic conditions.

    Introduction of the Triazole Moiety: The triazole ring is introduced via a cycloaddition reaction, often using azides and alkynes under copper-catalyzed conditions (CuAAC).

    Acetamide Formation: The final step involves the acylation of the triazole-chroman intermediate with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The chroman ring can undergo oxidation to form chromone derivatives.

    Reduction: The triazole ring can be reduced under hydrogenation conditions to form corresponding amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride (NaH).

Major Products

    Oxidation: Chromone derivatives.

    Reduction: Amines.

    Substitution: Various substituted acetamides.

Scientific Research Applications

    Medicinal Chemistry: It has shown promise as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.

    Pharmacology: The compound exhibits various biological activities, including anti-inflammatory and antimicrobial properties.

    Materials Science: It can be used as a building block for the synthesis of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can bind to the active site of enzymes, inhibiting their activity.

    Receptor Modulation: It can interact with cell surface receptors, modulating signal transduction pathways.

    Pathway Involvement: The compound may affect various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethylchromans: These compounds share the chroman ring structure but lack the triazole moiety.

    Triazole Derivatives: Compounds with the triazole ring but different substituents on the acetamide group.

Uniqueness

The uniqueness of 2-(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetamide lies in its combined chroman and triazole structures, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various scientific fields.

Properties

Molecular Formula

C18H24N4O2

Molecular Weight

328.4 g/mol

IUPAC Name

2-(2,2-dimethyl-3,4-dihydrochromen-6-yl)-N-(5-propan-2-yl-1H-1,2,4-triazol-3-yl)acetamide

InChI

InChI=1S/C18H24N4O2/c1-11(2)16-20-17(22-21-16)19-15(23)10-12-5-6-14-13(9-12)7-8-18(3,4)24-14/h5-6,9,11H,7-8,10H2,1-4H3,(H2,19,20,21,22,23)

InChI Key

GCHGMLZNBRXJOU-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC(=NN1)NC(=O)CC2=CC3=C(C=C2)OC(CC3)(C)C

Origin of Product

United States

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